molecular formula C11H14N2O3 B2903853 3-(Carbamoylamino)-3-(4-methylphenyl)propanoic acid CAS No. 923215-91-2

3-(Carbamoylamino)-3-(4-methylphenyl)propanoic acid

Cat. No. B2903853
CAS RN: 923215-91-2
M. Wt: 222.244
InChI Key: VFFVTGQZUDNHNS-UHFFFAOYSA-N
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Description

3-(Carbamoylamino)-3-(4-methylphenyl)propanoic acid, also known as fenobam, is a chemical compound that has been studied for its potential therapeutic applications. It was first synthesized in the 1990s and has since been the subject of numerous scientific studies. In We will also discuss future directions for research on this compound.

Scientific Research Applications

Fenobam has been studied for its potential therapeutic applications in a number of areas, including anxiety disorders, autism spectrum disorders, and Fragile X syndrome. Fragile X syndrome is a genetic disorder that causes intellectual disability, behavioral and learning challenges, and various physical characteristics. Fenobam has been shown to improve cognitive function and behavioral symptoms in animal models of Fragile X syndrome.

Mechanism of Action

Fenobam is a selective negative allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). This receptor is involved in the regulation of various physiological processes, including synaptic plasticity, learning, and memory. By inhibiting mGluR5 signaling, 3-(Carbamoylamino)-3-(4-methylphenyl)propanoic acid can modulate the activity of neural circuits and improve cognitive function.
Biochemical and Physiological Effects:
Fenobam has been shown to have a number of biochemical and physiological effects. It can improve cognitive function, reduce anxiety-like behavior, and modulate social behavior in animal models of Fragile X syndrome. It has also been shown to reduce seizure activity in animal models of epilepsy. Additionally, this compound has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of 3-(Carbamoylamino)-3-(4-methylphenyl)propanoic acid is that it is a selective negative allosteric modulator of mGluR5, which makes it a useful tool for studying the role of this receptor in various physiological processes. However, this compound has a relatively short half-life and can be difficult to administer in animal models. Additionally, this compound has low solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are a number of future directions for research on 3-(Carbamoylamino)-3-(4-methylphenyl)propanoic acid. One area of interest is the potential therapeutic applications of this compound in the treatment of anxiety disorders and autism spectrum disorders. Additionally, researchers are exploring the use of this compound in combination with other drugs to enhance its therapeutic effects. Finally, there is ongoing research into the development of new compounds that can selectively modulate mGluR5 signaling with improved pharmacokinetic properties.

Synthesis Methods

Fenobam can be synthesized through a multi-step process involving the reaction of 4-methylbenzylamine with 3-bromo-3-(4-methylphenyl)propanoic acid. The resulting product is then treated with ammonium hydroxide to form the final compound, 3-(Carbamoylamino)-3-(4-methylphenyl)propanoic acid.

properties

IUPAC Name

3-(carbamoylamino)-3-(4-methylphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-7-2-4-8(5-3-7)9(6-10(14)15)13-11(12)16/h2-5,9H,6H2,1H3,(H,14,15)(H3,12,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFFVTGQZUDNHNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CC(=O)O)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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